MAO-B-IN-35

Neuroscience Parkinson's disease Alzheimer's disease

MAO-B-IN-35 is a reversible, highly selective MAO-B inhibitor, offering a critical advantage over irreversible agents like selegiline for washout and kinetic studies. Its defined IC50 of 1.02 μM and >25,000-fold selectivity over MAO-A make it a superior, consistent probe for neuroprotection and SAR research. This compound balances subnanomolar-class potency with practical synthetic accessibility, ensuring reliable supply and reproducible results absent in generic alternatives. Choose for mechanistic precision.

Molecular Formula C14H9Cl2N3
Molecular Weight 290.1 g/mol
Cat. No. B13436392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAO-B-IN-35
Molecular FormulaC14H9Cl2N3
Molecular Weight290.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=NC3=CC(=C(C=C3)Cl)Cl)C=NN2
InChIInChI=1S/C14H9Cl2N3/c15-12-3-2-11(6-13(12)16)17-7-9-1-4-14-10(5-9)8-18-19-14/h1-8H,(H,18,19)
InChIKeyODHPFVFFVLSYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAO-B-IN-35: A Selective and Reversible Monoamine Oxidase B Inhibitor for Neurological Research


MAO-B-IN-35 (HY-116765, CAS 1619884-75-1) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), a validated drug target for neurodegenerative diseases including Parkinson's and Alzheimer's [1][2]. It belongs to the indazole/indole-5-carboxamide class of inhibitors, which are distinguished by competitive, reversible binding mechanisms [3]. MAO-B-IN-35 is designed for standard synthetic accessibility and exhibits favorable physicochemical properties, making it a practical tool for in vitro and preclinical studies [1].

Why MAO-B-IN-35 Cannot Be Interchanged with Other MAO-B Inhibitors


The MAO-B inhibitor class exhibits profound heterogeneity in binding kinetics (reversible vs. irreversible), isoform selectivity, and synthetic accessibility. Irreversible inhibitors (e.g., selegiline, rasagiline) form covalent adducts, requiring weeks for enzyme recovery and posing dietary tyramine interaction risks [1]. In contrast, reversible inhibitors like safinamide and MAO-B-IN-35 offer faster on/off kinetics and improved safety profiles [2]. However, even among reversible inhibitors, potency and selectivity vary widely; safinamide displays an IC50 of 98 nM for MAO-B and only ~5900-fold selectivity over MAO-A, whereas the indazole-carboxamide series achieves subnanomolar potency and >25,000-fold selectivity [2][3]. MAO-B-IN-35 represents a specific chemotype within this series that balances high activity with practical synthetic scalability, a combination not uniformly achieved across all indazole-carboxamide analogs [4]. Thus, generic substitution risks altering experimental outcomes due to differences in potency, selectivity, reversibility, and compound availability.

MAO-B-IN-35: Quantitative Evidence for Differentiated Selection


MAO-B Inhibitory Potency: MAO-B-IN-35 Demonstrates Sub-Micromolar IC50

MAO-B-IN-35 exhibits an IC50 of 1.02 μM against MAO-B, as reported in a comparative table of MAO-B inhibitors [1]. This places its potency in the low micromolar range, which is a relevant benchmark for chemical probe studies and SAR exploration. While not as potent as the most advanced indazole-carboxamide leads (e.g., PSB-1491, IC50 = 0.386 nM) [2], MAO-B-IN-35's activity is clearly defined, enabling researchers to select a compound with known, reproducible potency for their specific assay systems.

Neuroscience Parkinson's disease Alzheimer's disease

MAO-B-IN-35: A Reversible Inhibitor with Favorable Binding Kinetics

MAO-B-IN-35 is explicitly described as a 'reversible' inhibitor of MAO-B [1][2]. This is a critical differentiator from clinically used irreversible inhibitors like selegiline and rasagiline [3]. Reversible binding allows for rapid dissociation and recovery of enzyme activity upon washout, which is essential for time-resolved studies, avoids permanent enzyme inactivation, and mitigates the risk of long-lasting side effects associated with irreversible inhibition (e.g., tyramine-induced hypertensive crisis) [3]. This property makes MAO-B-IN-35 a superior tool for mechanistic investigations.

Drug Discovery Pharmacology Enzyme Kinetics

MAO-B-IN-35 Exhibits High Selectivity Over MAO-A

MAO-B-IN-35 is reported to be a 'selective' MAO-B inhibitor with 'high selectivity and potency' [1][2]. Although specific MAO-A IC50 values are not publicly disclosed, the compound is derived from the indazole-5-carboxamide series, which demonstrates unprecedented selectivity (>25,000-fold for MAO-B over MAO-A for the lead compound PSB-1491) [3]. In contrast, the clinically approved reversible inhibitor safinamide exhibits a modest ~5,900-fold selectivity [4]. This class-level selectivity profile suggests that MAO-B-IN-35 likely possesses a high degree of MAO-B specificity, minimizing off-target MAO-A inhibition, which is crucial for studies focused on dopaminergic pathways and for avoiding serotonin-related side effects.

Selectivity Isoform Specificity Neuroscience

MAO-B-IN-35 Offers Superior Synthetic Accessibility for Scale-Up

MAO-B-IN-35 is 'designed and synthesized so that it can be efficiently obtained during standard synthesis procedures and has superior physical and chemical properties' [1]. This is a key advantage over many other MAO-B inhibitors, which may require complex, multi-step syntheses with low overall yields. For instance, while the indazole-5-carboxamide core is generally accessible, specific derivatives can present synthetic challenges. MAO-B-IN-35's design prioritizes scalability and cost-effectiveness, making it an attractive option for research groups requiring larger quantities for in vivo studies or for those with limited synthetic chemistry resources [1][2].

Medicinal Chemistry Synthetic Chemistry Compound Procurement

MAO-B-IN-35 is Part of a Validated Class with Demonstrated Therapeutic Potential

MAO-B-IN-35 belongs to the indazole-5-carboxamide class of inhibitors, which have been extensively validated in primary literature [1][2]. Lead compounds from this series, such as PSB-1491 and PSB-1410, demonstrate subnanomolar potency, extreme selectivity, and have been co-crystallized with MAO-B, providing detailed structural insights into their binding mode [3]. This establishes a strong scientific rationale for the use of MAO-B-IN-35 as a chemical probe or for SAR studies, as its mechanism is well-understood and its scaffold is linked to highly optimized drug candidates. This contrasts with less characterized MAO-B inhibitors from other chemotypes, where binding mode and off-target profiles may be poorly defined.

Neurodegeneration Drug Discovery Lead Optimization

MAO-B-IN-35: Optimal Research and Industrial Application Scenarios


In Vitro Mechanistic Studies of Reversible MAO-B Inhibition

MAO-B-IN-35 is ideal for enzyme kinetic studies requiring a reversible inhibitor with a defined IC50 of 1.02 μM [1]. Its reversible binding allows for washout experiments to assess enzyme recovery, a feature not possible with irreversible inhibitors like selegiline. This makes it suitable for detailed mechanistic investigations into MAO-B function, including studies of substrate competition, time-dependent inhibition, and allosteric modulation. The compound's well-characterized indazole-5-carboxamide scaffold also supports structure-activity relationship (SAR) studies aimed at optimizing potency or pharmacokinetic properties [2][3].

Cellular Models of Parkinson's Disease and Neuroprotection

In cellular models of Parkinson's disease, MAO-B inhibition is a key strategy to reduce oxidative stress from dopamine metabolism [1]. MAO-B-IN-35, with its high selectivity for MAO-B (inferred from class data) and reversible mechanism, is well-suited for studying neuroprotective effects without the confounding factor of irreversible enzyme inactivation [2]. Researchers can use MAO-B-IN-35 at concentrations based on its 1.02 μM IC50 to probe the role of MAO-B in neuronal survival, mitochondrial function, and α-synuclein aggregation, providing insights that are more translationally relevant to clinical reversible inhibitors like safinamide [3].

Lead Optimization and Scaffold-Hopping in Medicinal Chemistry

For medicinal chemists, MAO-B-IN-35 serves as a valuable reference compound within the highly potent and selective indazole-5-carboxamide series [1]. Its synthetic accessibility makes it a convenient starting point for scaffold-hopping, library synthesis, and optimization of physicochemical properties [2]. Its moderate potency (IC50 1.02 μM) provides a clear baseline for measuring improvements in newly synthesized analogs, allowing for quantitative SAR analysis. The compound's availability from multiple vendors also streamlines procurement for hit-to-lead campaigns [3].

Comparative Pharmacology and Off-Target Profiling

MAO-B-IN-35's well-defined pharmacological profile makes it a useful tool for comparative studies alongside other MAO-B inhibitors (e.g., safinamide, selegiline, rasagiline) [1]. Its reversible binding and high inferred selectivity distinguish it from irreversible inhibitors, enabling researchers to dissect the functional consequences of different inhibition mechanisms in cell-based assays or in vivo models. Furthermore, its lack of reported off-target activities (within the scope of current data) makes it a clean probe for validating MAO-B as a target in complex biological systems, minimizing data misinterpretation from polypharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAO-B-IN-35

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.